Ethyl 4-ethylpyrimidine-5-carboxylate

Medicinal Chemistry Anti-inflammatory Pyrimidine Derivatization

Sourcing ethyl 4-ethylpyrimidine-5-carboxylate with consistent reactivity across batches is challenging due to steric/electronic sensitivity at the 4-position. Our 98%-pure stock resolves this: - Directly enables 2-hydrazino derivative synthesis (41% yield) for NF-κB/AP-1 targeted libraries. - The ethyl ester supports SNAr and CuAAC reactions; benzylic C-H bonds allow late-stage fluorination. - Immediate shipping with analytical QC ensures reproducible results in drug discovery and bioanalytical workflows.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 110960-75-3
Cat. No. B035186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-ethylpyrimidine-5-carboxylate
CAS110960-75-3
SynonymsETHYL-4-ETHYL-5-PYRIMIDINE CARBOXYLATE
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCC1=NC=NC=C1C(=O)OCC
InChIInChI=1S/C9H12N2O2/c1-3-8-7(5-10-6-11-8)9(12)13-4-2/h5-6H,3-4H2,1-2H3
InChIKeyZHOXGOGTWSQQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Ethylpyrimidine-5-Carboxylate: Core Intermediate for Medicinal Chemistry


Ethyl 4-ethylpyrimidine-5-carboxylate (CAS 110960-75-3) is a heterocyclic building block characterized by a pyrimidine core substituted with an ethyl group at the 4-position and an ethyl ester at the 5-position (molecular formula C₉H₁₂N₂O₂, MW 180.2 g/mol) . This π-deficient scaffold is employed as a versatile intermediate in the synthesis of more complex heterocyclic compounds, including nucleoside analogs and anti-inflammatory agents, and participates in nucleophilic aromatic substitution (SNAr) reactions facilitated by the electron-withdrawing ester group . Its structural features enable regioselective derivatization at the 2-position, making it a key starting material in targeted drug discovery programs where the 4-ethyl substituent influences both electronic properties and steric bulk relative to methyl or aryl analogs [1].

Non-Interchangeability of 4-Ethylpyrimidine-5-Carboxylate


Pyrimidine-5-carboxylates with varying 4-position substituents (e.g., methyl, phenyl, chloro, trifluoromethyl) exhibit divergent reaction outcomes in downstream derivatizations due to electronic and steric effects [1]. As demonstrated in patent literature, ethyl 2-chloro-4-ethylpyrimidine-5-carboxylate yields a hydrazino derivative in 41% yield under specific conditions, whereas the 4-propyl analog under identical conditions proceeds to the 2-[N-(1'-aminocitraconamido)] derivative in 73% yield, illustrating that alkyl chain length significantly modulates reactivity and product distribution [2]. Similarly, the presence of a 4-ethyl group versus a 4-methyl group on the pyrimidine-5-carboxylate scaffold alters lipophilicity (calculated logP difference of ~0.5 units) and steric demand, which can critically influence subsequent regioselective functionalization, crystallization behavior, and biological target engagement . These quantifiable differences preclude simple interchange of 4-alkylpyrimidine-5-carboxylate building blocks without re-optimization of synthesis and assay conditions.

Ethyl 4-Ethylpyrimidine-5-Carboxylate: Comparative Evidence


Hydrazinolysis Yield: Effect of 4-Alkyl Substituent

In the synthesis of 2-hydrazino-4-ethylpyrimidine-5-carboxylate from ethyl 2-chloro-4-ethylpyrimidine-5-carboxylate, the reaction afforded a 41% yield (0.4 g) under standardized conditions (4.7 mmol scale, THF, 60°C, 5 h) [1]. When the same protocol was applied to the 4-propyl analog (ethyl 2-hydrazino-4-propylpyrimidine-5-carboxylate, 3.4 mmol scale), the subsequent amidation with citraconic anhydride gave the target compound in 73% yield [2]. The 4-benzyl variant under similar conditions yielded 37% of the 2-[N-(1'-aminocitraconamido)] product [2]. This data demonstrates that the 4-ethyl substituent confers a distinct reactivity profile that is neither the highest nor the lowest yielding, enabling balanced reaction optimization.

Medicinal Chemistry Anti-inflammatory Pyrimidine Derivatization

2-Azido Formation: Alkyl Substituent Reactivity

A systematic study (Beilstein J. Org. Chem. 2015) established that 2-ethoxymethylidene-3-oxo esters bearing various alkyl substituents react with 5-aminotetrazole to form ethyl 2-azido-4-alkylpyrimidine-5-carboxylates, which are competent for subsequent nucleophilic substitution [1]. Among the alkyl series evaluated, the ethyl-substituted analog (structurally corresponding to the target compound) demonstrated successful conversion to the azido intermediate, whereas the non-fluorinated alkyl analogs displayed distinct reactivity compared to polyfluoroalkyl congeners, which underwent alternative cyclization pathways [2]. This class-level behavior indicates that the 4-ethyl derivative occupies a specific reactivity niche suitable for generating intermediate azides without premature ring closure.

Synthetic Methodology Nucleophilic Substitution Heterocyclic Chemistry

Purity & Availability: Comparison with 4-Methyl Analog

Commercial sourcing data indicates that ethyl 4-ethylpyrimidine-5-carboxylate (CAS 110960-75-3) is offered at 95% purity from BOC Sciences and at 98% purity from Leyan (product code 1581121) . The direct 4-methyl analog (CAS 110960-73-1) is available from multiple vendors at 95–97% purity (e.g., AKSci at 95%, Bidepharm at 97%) . The comparable purity specifications ensure that the 4-ethyl compound meets pharma-grade intermediate requirements without additional purification costs. Furthermore, the 4-ethyl variant's molecular weight (180.2 g/mol) versus the 4-methyl (166.18 g/mol) reflects a 14 mass unit difference attributable to the additional methylene, which can be advantageous in mass-directed purification and LC-MS tracking during library synthesis.

Procurement Building Blocks Quality Control

Ethyl 4-Ethylpyrimidine-5-Carboxylate: Key Application Scenarios


Library Synthesis via Hydrazinolysis-Amidation

Based on the demonstrated 41% yield in the synthesis of ethyl 2-hydrazino-4-ethylpyrimidine-5-carboxylate [1], this building block is optimally suited for constructing focused libraries of 2-aminocitraconamido-pyrimidine derivatives targeting NF-κB and AP-1 transcription factors. The intermediate hydrazino compound serves as a branching point for condensation with maleic anhydrides to generate anti-inflammatory leads, as described in patent WO1997009325A1 [2].

Click Chemistry via 2-Azido Precursor

The class-level reactivity evidence supports the use of ethyl 4-ethylpyrimidine-5-carboxylate for generating 2-azido intermediates that resist premature cyclization to tetrazolo[1,5-a]pyrimidines [3]. This enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, expanding chemical space exploration in nucleoside analog discovery and PROTAC linker attachment.

Benzylic Fluorination for Metabolic Stability

The 4-ethyl substituent provides benzylic C–H bonds amenable to selective fluorination via single-electron transfer to Selectfluor . This transformation, demonstrated on related aza-heterocycles, allows late-stage introduction of fluorine atoms to block metabolic hotspots, differentiating the ethyl analog from the 4-methyl compound which lacks the benzylic site and from the 4-phenyl analog which directs fluorination to the aromatic ring.

Internal Standard for LC-MS Quantification

The +14 Da mass shift of ethyl 4-ethylpyrimidine-5-carboxylate relative to the 4-methyl analog makes it an ideal internal standard or process control in bioanalytical assays monitoring pyrimidine-5-carboxylate derivatives, ensuring that procurement of the 4-ethyl material directly supports both synthetic chemistry and analytical method development workflows.

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